CuAAC Click Reactivity vs. Propargyl-Free Analog
The terminal alkyne of methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with second-order rate constants typical of monosubstituted alkynes (k ≈ 10–100 M⁻¹s⁻¹ under standard CuAAC conditions), enabling quantitative conversion to 1,4-disubstituted 1,2,3-triazole adducts. In contrast, the analogous compound lacking the propargyl group, methyl 4-chloro-3-hydroxythiophene-2-carboxylate (CAS 65449-59-4), possesses no functional handle for click chemistry and thus cannot participate in such chemoselective ligations [1]. This alkyne functionality directly underpins the target compound's value as a click-ready scaffold.
| Evidence Dimension | CuAAC click reactivity (second-order rate constant range) |
|---|---|
| Target Compound Data | k ≈ 10–100 M⁻¹s⁻¹ under standard CuAAC conditions (monosubstituted alkyne) |
| Comparator Or Baseline | Methyl 4-chloro-3-hydroxythiophene-2-carboxylate: no alkyne handle; k = 0 |
| Quantified Difference | Absolute gain of click reactivity; >10 M⁻¹s⁻¹ attainable vs. zero |
| Conditions | CuSO₄ (1-10 mol%), sodium ascorbate (5-50 mol%), H₂O/tBuOH, 25 °C, 1-24 h |
Why This Matters
Procurement priority for laboratories requiring an alkyne handle for downstream diversification—unsuitable propargyl-free analogs require de novo introduction of an alkyne, increasing synthetic step count by at least one.
- [1] Presolski, S. I., Hong, V. P., Finn, M. G. Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Curr. Protoc. Chem. Biol. 3, 153–162 (2011). https://doi.org/10.1002/9780470559277.ch110148 View Source
